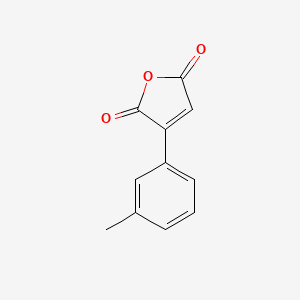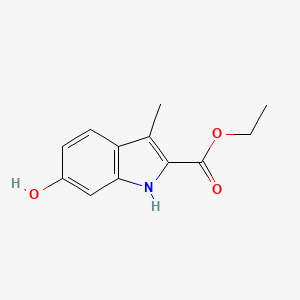
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate typically involves the reaction of 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid.
Reduction: Methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-methanol.
Substitution: 4-amino-2,6-dimethyl-5-pyrimidinyl acetate or 4-thio-2,6-dimethyl-5-pyrimidinyl acetate.
科学的研究の応用
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active pyrimidine derivative, which can then interact with enzymes or receptors in biological systems. The chlorine and methyl substitutions on the pyrimidine ring influence its binding affinity and specificity towards these targets.
類似化合物との比較
Methyl (4-chloro-5-pyrimidinyl)-acetate: Lacks the additional methyl groups on the pyrimidine ring.
Methyl (2,6-dimethyl-5-pyrimidinyl)-acetate: Does not have the chlorine substitution.
Ethyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness: methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is unique due to the specific combination of chlorine and methyl substitutions on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
methyl 2-(4-chloro-2,6-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-7(4-8(13)14-3)9(10)12-6(2)11-5/h4H2,1-3H3 |
InChIキー |
KWIHONIHYVVPKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R,4S,5R)-2-(Acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-[2-(triethylsilyl)ethynyl]oxolan-3-YL acetate](/img/structure/B8276403.png)
![4-[(4-Nitrobenzylthio)methyl]-1H-imidazole](/img/structure/B8276406.png)







![4,5-Dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol](/img/structure/B8276467.png)

